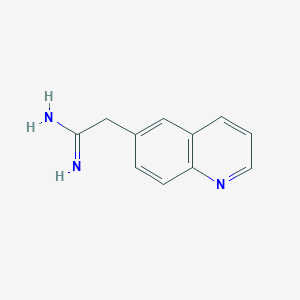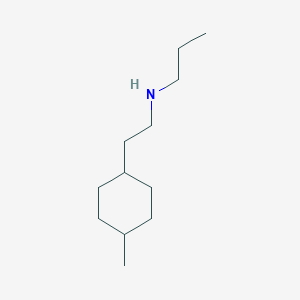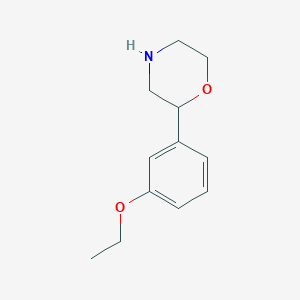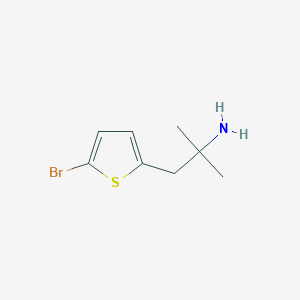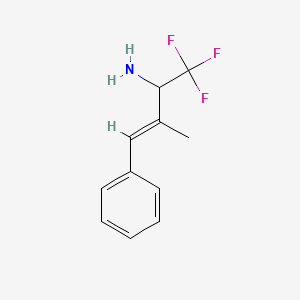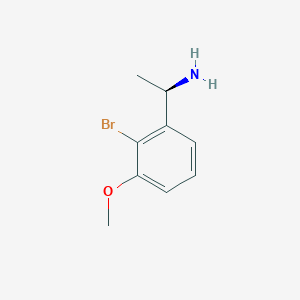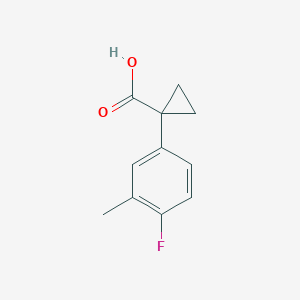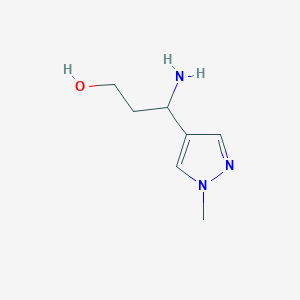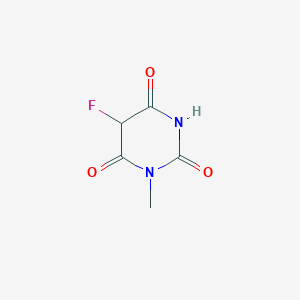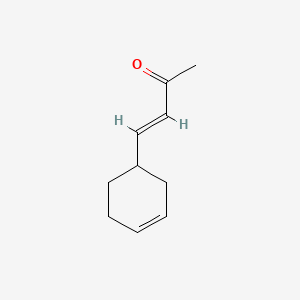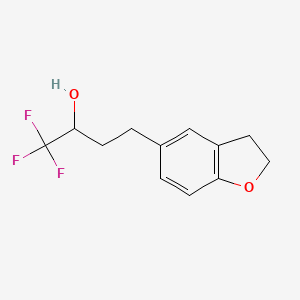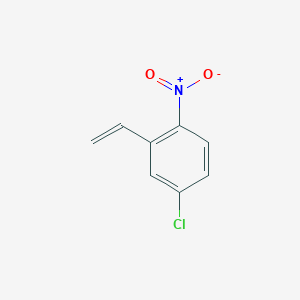
4-Chloro-2-ethenyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethenyl-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloro group, an ethenyl group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethenyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-chlorostyrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-ethenyl-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-formyl-1-nitrobenzene or 4-chloro-2-carboxy-1-nitrobenzene.
Reduction: Formation of 4-chloro-2-ethenyl-1-aminobenzene.
Substitution: Formation of compounds such as 4-hydroxy-2-ethenyl-1-nitrobenzene or 4-amino-2-ethenyl-1-nitrobenzene.
Applications De Recherche Scientifique
4-Chloro-2-ethenyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-ethenyl-1-nitrobenzene involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and ethenyl groups can also participate in chemical reactions that modify the compound’s activity. These interactions can affect molecular pathways involved in cellular signaling, metabolism, and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitrotoluene: Similar structure but with a methyl group instead of an ethenyl group.
4-Chloro-2-nitroaniline: Similar structure but with an amino group instead of an ethenyl group.
4-Chloro-2-nitrophenol: Similar structure but with a hydroxyl group instead of an ethenyl group.
Uniqueness
4-Chloro-2-ethenyl-1-nitrobenzene is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. The combination of chloro, nitro, and ethenyl groups allows for a wide range of chemical transformations and interactions, making this compound valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C8H6ClNO2 |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
4-chloro-2-ethenyl-1-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h2-5H,1H2 |
Clé InChI |
HJPPVMTUWPGOAM-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


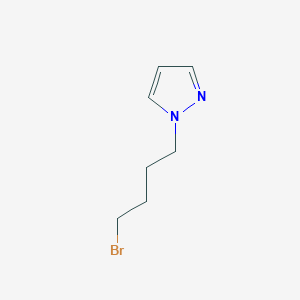
amine](/img/structure/B13610648.png)

